molecular formula C8H10ClNO2S B1366977 N-(3-(Chloromethyl)phenyl)methanesulfonamide CAS No. 362529-31-5

N-(3-(Chloromethyl)phenyl)methanesulfonamide

Cat. No. B1366977
Key on ui cas rn: 362529-31-5
M. Wt: 219.69 g/mol
InChI Key: WLYKULGSHTZUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820698B2

Procedure details

A solution of (3-amino-phenyl)-methanol (388 mg, 3.15 mmoles), lithium chloride (270 mg, 6.3 mmoles) and 2,6-lutidine (0.821 mL, 6.93 mmoles) in DMF (10 mL) was cooled at 0° C. under nitrogen atmosphere. Methanesulphonylchloride (0.536 mL, 6.93 mmoles) was added dropwise, and the mixture was stirred at room temperature for 3 hours. Water (30 mL) was then added, and the mixture was extracted with AcOEt (3×40 mL). The organic layer was washed with brine, dried over Na2SO4 and evaporated to dryness. The crude material was purified by flash chromatography (SiO2, petroleum ether/AcOEt from 10/0 to 8/2) to yield 330 mg of the title compound.
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
0.821 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.536 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8]O)[CH:5]=[CH:6][CH:7]=1.[Cl-:10].[Li+].N1C(C)=CC=CC=1C.[CH3:20][S:21](Cl)(=[O:23])=[O:22]>CN(C=O)C.O>[Cl:10][CH2:8][C:4]1[CH:3]=[C:2]([NH:1][S:21]([CH3:20])(=[O:23])=[O:22])[CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
388 mg
Type
reactant
Smiles
NC=1C=C(C=CC1)CO
Name
Quantity
270 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
0.821 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.536 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with AcOEt (3×40 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (SiO2, petroleum ether/AcOEt from 10/0 to 8/2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC=1C=C(C=CC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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